
2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of novel drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. Specifically, this compound A has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and cell survival. In cancer cells, this compound A has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
This compound A has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and migration, the induction of apoptosis, and the reduction of inflammation. In animal models, this compound A has been shown to inhibit tumor growth, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A in lab experiments is its well-characterized mechanism of action and its ability to target multiple signaling pathways involved in various diseases. Additionally, this compound A has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of using this compound A in lab experiments is its relatively complex synthesis method, which may limit its availability for some researchers.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A. One area of research could focus on the development of novel drug formulations that increase the bioavailability and efficacy of this compound A. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound A and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound A in humans, which could lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A involves the reaction of 3-isopropylphenol with propargyl bromide to form 2-(3-propan-2-ylphenoxy)propyne, which is then reacted with N,N-dimethylacetamide to yield 2-(3-propan-2-ylphenoxy)-N,N-dimethylacetamide. This compound is then converted to this compound A through a deprotonation and alkylation reaction.
Wissenschaftliche Forschungsanwendungen
2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound A has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disorder research, this compound A has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-8-15-14(16)10-17-13-7-5-6-12(9-13)11(2)3/h4-7,9,11H,1,8,10H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPTXJUYZMECRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

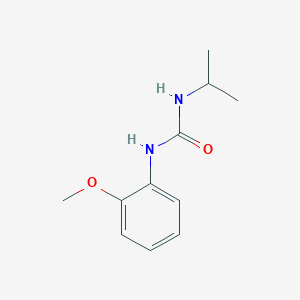

![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)

![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)
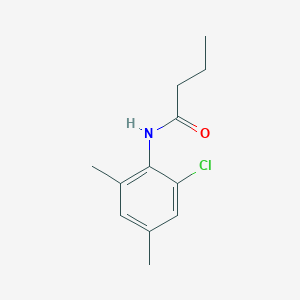

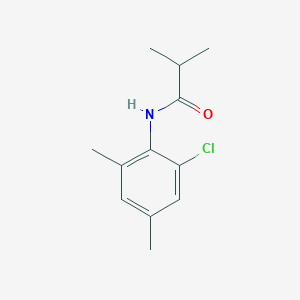
![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
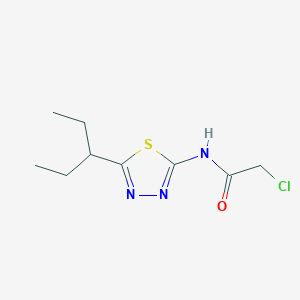
![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)
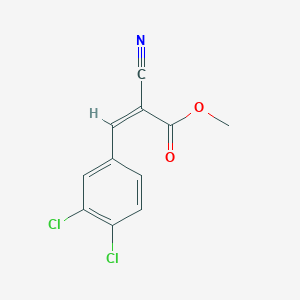
![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458913.png)